molecular formula C19H23NO3 B2523817 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide CAS No. 691379-50-7

4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide

Cat. No.: B2523817
CAS No.: 691379-50-7
M. Wt: 313.397
InChI Key: IDSIHGWHMSVIER-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and the mechanism of the reaction .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .

Scientific Research Applications

Synthetic Chemistry and Material Science

  • Polymer Synthesis : Research has demonstrated the utility of methoxyphenol derivatives in the synthesis of polymers, showcasing a method for the rapid synthesis of monomers like 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. Such methodologies could be applicable for derivatives of 4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide in creating specific polymeric materials with tailored properties (Anderson et al., 2008).
  • Renewable Resins : The synthesis and application of renewable bisphenols for creating thermosetting resins with high thermal stability and low water uptake suggest potential applications for similar methoxyphenol derivatives in developing environmentally friendly materials with excellent performance characteristics (Harvey et al., 2014).

Biological Applications

  • Antimicrobial and Anticancer Activities : Compounds with methoxyphenol groups have been explored for their in vitro biological activities, including antimicrobial and anticancer effects. Derivatives like N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide show promising results against various pathogens and cancer cell lines, suggesting potential research pathways for this compound in similar applications (Sirajuddin et al., 2015).

Molecular Electronics

  • Building Blocks for Electronics : Aryl bromides and methoxyphenol derivatives serve as precursors for molecular wires in electronics, indicating the relevance of such compounds in designing and constructing new electronic materials. This research avenue could be explored for this compound to develop novel components for molecular electronics (Stuhr-Hansen et al., 2005).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-15(16-9-4-3-5-10-16)20-19(21)13-8-14-23-18-12-7-6-11-17(18)22-2/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSIHGWHMSVIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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